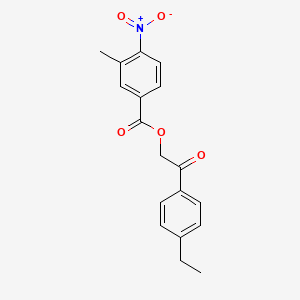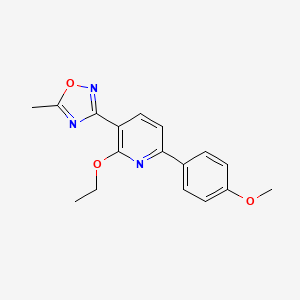
4-(propionylamino)-N-3-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(propionylamino)-N-3-pyridinylbenzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPB is a small molecule that has been found to have a range of potential applications in the field of biochemistry and physiology.
Scientific Research Applications
4-(propionylamino)-N-3-pyridinylbenzamide has been found to have a range of potential applications in scientific research. It has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of many proteins. This inhibition can lead to the degradation of certain proteins, making it a potential therapeutic target for cancer treatment.
4-(propionylamino)-N-3-pyridinylbenzamide has also been found to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species. This inhibition can lead to a reduction in oxidative stress, making it a potential therapeutic target for diseases such as cardiovascular disease and diabetes.
Mechanism of Action
4-(propionylamino)-N-3-pyridinylbenzamide exerts its effects by binding to the ATP binding site of Hsp90 and NADPH oxidase. This binding leads to the inhibition of their activity, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
4-(propionylamino)-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce blood pressure and improve endothelial function in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
4-(propionylamino)-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. It is also relatively stable and has a long half-life, making it useful for long-term studies.
However, 4-(propionylamino)-N-3-pyridinylbenzamide also has some limitations. It can be difficult to obtain in large quantities, and its effects can be cell-type specific. This means that its effects may not be generalizable to all cell types.
Future Directions
There are several future directions for research on 4-(propionylamino)-N-3-pyridinylbenzamide. One area of interest is its potential as a therapeutic target for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials.
Another area of interest is its potential as a therapeutic target for cardiovascular disease and diabetes. Further studies are needed to determine its effects on these diseases in animal models and in humans.
Finally, there is potential for 4-(propionylamino)-N-3-pyridinylbenzamide to be used as a tool for studying intracellular processes. Further studies are needed to determine its specificity and selectivity for its targets, as well as its effects on other cellular processes.
Synthesis Methods
4-(propionylamino)-N-3-pyridinylbenzamide is synthesized by reacting 3-aminopyridine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionyl chloride to form 4-(propionylamino)-N-3-pyridinylbenzamide. The synthesis process has been optimized to produce high yields of 4-(propionylamino)-N-3-pyridinylbenzamide with high purity.
properties
IUPAC Name |
4-(propanoylamino)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-7-5-11(6-8-12)15(20)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIBIKJVWCTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)


![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)

![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)

![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5830623.png)